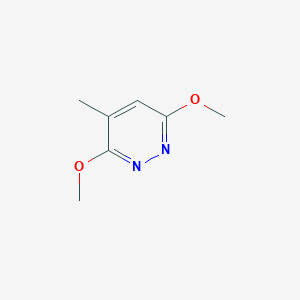

3,6-Dimethoxy-4-methylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Dimethoxy-4-methylpyridazine is a chemical compound with the CAS Number: 89943-29-3 . It has a molecular weight of 154.17 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, has been a subject of study in the field of organic chemistry . For instance, the synthesis of new energetic materials based on the pyridazine scaffold has been explored . In one study, the desired 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide was synthesized as the first instance .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3 . The InChI key for this compound is FODLXNPPUWRDEJ-UHFFFAOYSA-N .Chemical Reactions Analysis

The use of 3,6-pyridazinediones, which includes this compound, in organic synthesis and chemical biology has been emphasized in recent developments . They have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 154.17 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Synthesis of Pyridazine Derivatives: Yanai and Kinoshita (1968) studied the reactions of 3,6-dimethoxy-4-nitropyridazine 1-oxide with various alkyl halides, leading to the creation of several pyridazine derivatives, indicating its utility in synthetic organic chemistry (Yanai & Kinoshita, 1968).

- Formation and Decomposition of Tricyclic Systems: Novák et al. (2006) researched the formation and thermal decomposition of an azo-bridged tricyclic ring system involving 3,6-dimethoxy-4-methylpyridazine. This study suggests its potential role in the study of novel ring systems in chemistry (Novák et al., 2006).

Material Science and Phase Transformations

- Phase Transformations in Cyanurates: Kaftory et al. (2001) investigated phase transformations in cyanurates, including compounds like 4,6-dimethoxy-3-methyldihydrotriazine-2-one, highlighting its relevance in studying material science and crystallography (Kaftory et al., 2001).

Nuclear Magnetic Resonance Studies

- Nuclear Spin-Coupling Constants: Kuroda, Fujiwara, and Matsushita (1985) utilized 3,6-dimethyl-pyridazines for observing nuclear spin-coupling constants, contributing to the field of NMR spectroscopy and the understanding of molecular interactions (Kuroda, Fujiwara, & Matsushita, 1985).

Chemical Reactions and Catalysis

- Amination Reactions: Tondys and Plas (1986) explored the amination of 4-nitropyridazine 1-oxides by liquid ammonia/potassium permanganate, showing its utility in specific amination reactions (Tondys & Plas, 1986).

Biochemical Applications

- Enhancing Hyaluronan Pseudoplasticity: Petta et al. (2016) demonstrated the use of 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methylmorpholinium chloride for grafting alkyl moieties to hyaluronan. This study has implications for drug delivery and regenerative medicine (Petta et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3,6-dimethoxy-4-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODLXNPPUWRDEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2980955.png)

![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2980957.png)

![2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2980958.png)

![2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2980960.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2980961.png)

![5-Benzyl-hexahydro-furo[3,4-c]pyrrole](/img/structure/B2980962.png)

![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)